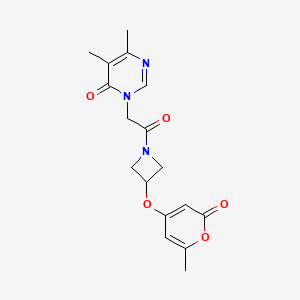![molecular formula C23H26FNO4S B2429702 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1705483-33-5](/img/structure/B2429702.png)
3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octan-8-yl)propan-1-one is an intricate molecule with a unique combination of functional groups and rings It stands out due to the inclusion of a fluorinated aromatic system and a complex bicyclic structure, featuring a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves multi-step procedures that require precise conditions. Key steps may include:
Formation of the fluorophenoxyphenyl segment: : This could involve a nucleophilic aromatic substitution reaction where a fluorinated phenol reacts with a brominated phenyl compound under basic conditions.
Construction of the bicyclic structure: : The formation of the azabicyclo[3.2.1]octane ring might be achieved through a Diels-Alder reaction, followed by selective functional group manipulations to introduce the methylsulfonyl moiety.
Coupling of segments: : The final step often involves coupling the bicyclic segment with the fluorophenoxyphenyl segment via a condensation reaction, such as a Friedel-Crafts acylation, to form the propanone linkage.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would necessitate optimization of the above synthetic steps, ensuring higher yield, purity, and cost-effectiveness. Automated reaction monitoring and continuous flow techniques might be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: : The ketone functionality might be reduced to yield corresponding alcohol derivatives.
Substitution: : The aromatic rings could participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Catalysts like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents, Friedel-Crafts catalysts, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Sulfone derivatives.
Reduction: : Alcohols or reduced ketones.
Substitution: : Aromatic rings with substituted functional groups (e.g., halogens, amines).
Aplicaciones Científicas De Investigación
This compound's structural features make it valuable in several research areas:
Chemistry: : Studying reaction mechanisms, synthesis of complex molecules, and functional group transformations.
Biology: : Investigating its interactions with biomolecules, potential as a molecular probe, or as a ligand in bioassays.
Medicine: : Exploring its pharmacological properties, potential as a lead compound for drug development, and studying its metabolic pathways.
Industry: : Application in the development of advanced materials, specialty chemicals, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which this compound exerts its effects likely involves:
Molecular Targets: : Binding to specific proteins, enzymes, or receptors, influencing their activity.
Pathways Involved: : Modulation of biochemical pathways, altering cellular processes, or affecting signaling cascades.
Comparación Con Compuestos Similares
Compared to other compounds with similar backbones or functional groups, 3-(3-(4-fluorophenoxy)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one displays unique properties:
Structural Complexity: : The combination of fluorophenoxy and azabicyclo[3.2.1]octane structures.
Functional Groups: : Presence of a ketone, fluorinated aromatic system, and methylsulfonyl group.
Similar Compounds
Compounds with bicyclic structures like tropanes or nortropanes.
Phenoxyphenyl derivatives with various substituents.
Molecules with sulfonyl groups for comparison in chemical reactivity and biological activity.
That's the lowdown! With its unique configuration, this compound is a real multitasker in the world of chemistry. Interesting to delve into, don't you think?
Propiedades
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FNO4S/c1-30(27,28)22-14-18-8-9-19(15-22)25(18)23(26)12-5-16-3-2-4-21(13-16)29-20-10-6-17(24)7-11-20/h2-4,6-7,10-11,13,18-19,22H,5,8-9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDHHCWQCRKQLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-cyclopropyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2429620.png)
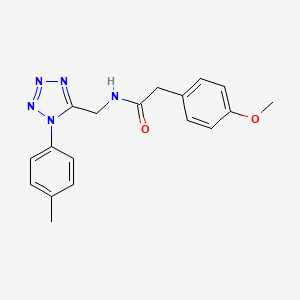
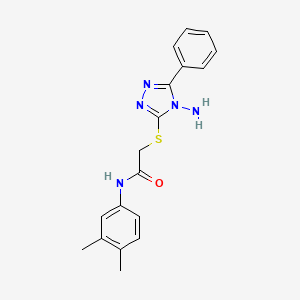


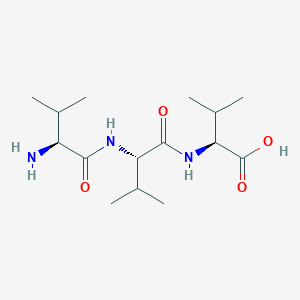
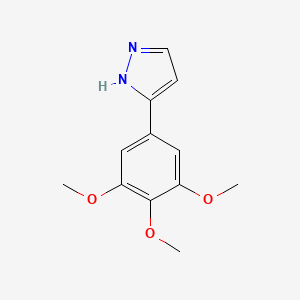

![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenoxypropanamide](/img/structure/B2429631.png)
![2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2429634.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2429636.png)

![4-(dibutylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2429638.png)
